3,4-Dimethylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3,4-dimethylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-3-4-8-7(9)6(5)2/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
BIRQJLGQRKXXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=O)C1C |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethylpiperidin 2 One and Its Analogs
Retrosynthetic Analysis and Precursor Design
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.indeanfrancispress.come3s-conferences.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.indeanfrancispress.come3s-conferences.org
For 3,4-Dimethylpiperidin-2-one, a primary disconnection can be made at the amide bond within the lactam ring. This leads to a linear amino acid precursor, specifically a 5-amino-3,4-dimethylhexanoic acid derivative. Further disconnection of this amino acid would then target the formation of the C3-C4 and C4-C5 bonds and the introduction of the methyl groups and the amino functionality.
Key precursors for the synthesis of the 2-piperidone (B129406) core often include:
Amino acids: Cyclization of appropriate amino acids can yield piperidine (B6355638) derivatives. smolecule.com
Glutaric acid derivatives: 3,3-dimethylglutaric acid derivatives can serve as effective precursors for compounds like 4,4-dimethylpiperidin-2-one, where the carbonyl groups are already in the correct oxidation state. smolecule.com
Pyridones: Starting from 2-pyridone, stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives can be achieved. znaturforsch.comresearchgate.net
4-Aza-1,7-dienes: These can undergo thermal or Lewis acid-catalyzed ene cyclisation to afford 3,4-disubstituted piperidines. rsc.org
Classical and Modern Synthetic Routes to the 2-Piperidone Core
The construction of the 2-piperidone ring system can be achieved through a variety of classical and modern synthetic methodologies.
Cyclization Strategies for N-Heterocyclic Formation
The formation of the N-heterocyclic ring is a critical step in the synthesis of piperidin-2-ones. Several cyclization strategies have been developed:
Intramolecular Cyclization: This is a direct approach involving the formation of the six-membered ring from linear precursors that contain both the nitrogen and carbon frameworks. smolecule.com For instance, the cyclization of 4,4-dimethylpiperidine (B184581) precursors is a common strategy. smolecule.com
Ene Cyclisation: The thermal or Lewis acid-catalyzed ene cyclisation of 4-aza-1,7-dienes provides a route to 3,4-disubstituted piperidines. rsc.org The use of a MeAlCl₂ catalyst can lead to a highly facile ene cyclisation, yielding trans 3,4-disubstituted piperidines with high diastereomeric ratios. rsc.org
Aza-Prins Cyclization: This reaction can be used for the stereocontrolled assembly of indolizidines from 2-allylic proline esters and is a valuable tool for constructing nitrogen-containing heterocycles. uvm.edu
Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes or 7-substituted-6-aza-8-bromooct-2-enoates can produce polysubstituted piperidines. mdpi.comacs.org
Cascade Cyclization: An Al(OTf)₃-catalyzed cascade cyclization and ionic hydrogenation of N-substituted ketoamides can form pyrrolidinones and piperidones in good yields. acs.org
Halogen-Induced Cyclizations: Iodo-amino-cyclization of N-alkenyl formamidines can lead to the selective synthesis of cyclic formamidinium salts, including six-membered rings. mdpi.com
Stereoselective Synthesis of Chiral Centers at C3 and C4
Controlling the stereochemistry at the C3 and C4 positions is crucial for synthesizing specific isomers of this compound. Several stereoselective methods have been reported:
N-Galactosyl Pyridone Chemistry: Starting from 2-pyridone, N-galactosylation and subsequent O-silylation allow for the highly regio- and stereoselective nucleophilic addition of organometallic reagents at the 4-position. znaturforsch.comresearchgate.net Substituents at the 3-position can then be introduced stereoselectively by reacting electrophiles with the amide enolates of the N-galactosyl-2-piperidones. znaturforsch.comresearchgate.net
Lewis Acid-Catalyzed Ene Cyclisation: As mentioned earlier, the use of a MeAlCl₂ catalyst with substrates having two ester activating groups on the enophile leads to trans 3,4-disubstituted piperidines with high diastereoselectivity (>200:1). rsc.org
Ring Transformation of Azetidines: 2-(2-Mesyloxyethyl)azetidines can undergo ring transformation with various nucleophiles to stereoselectively prepare cis-3,4-disubstituted piperidines. figshare.com
Iridium-Catalyzed Cyclocondensation: An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. Key parameters that are often adjusted include the catalyst, solvent, temperature, and reaction time.
For instance, in the synthesis of highly substituted piperidines, a model reaction between aniline, 4-methyl benzaldehyde, and ethyl acetoacetate (B1235776) was optimized by screening various catalysts and solvents. researchgate.net The best results were achieved using 50 mg of Fe/MWCNTs as a catalyst in ethanol (B145695) at room temperature. researchgate.net Increasing the catalyst loading beyond this amount did not improve the product yield. researchgate.net
Microwave-assisted synthesis has also been shown to improve yields in the synthesis of piperidine derivatives, with reported yields of 68-88%. smolecule.com The enhanced reaction kinetics under microwave conditions favor the desired cyclization pathway. smolecule.com
The table below summarizes the optimization of reaction conditions for the synthesis of a highly substituted piperidine.
| Entry | Catalyst (mg) | Solvent | Yield (%) |
| 1 | - | EtOH | Trace |
| 2 | Fe/MWCNTs (10) | EtOH | 55 |
| 3 | Fe/MWCNTs (20) | EtOH | 68 |
| 4 | Fe/MWCNTs (30) | EtOH | 75 |
| 5 | Fe/MWCNTs (40) | EtOH | 85 |
| 6 | Fe/MWCNTs (50) | H₂O | 60 |
| 7 | Fe/MWCNTs (50) | CH₂Cl₂ | 70 |
| 8 | Fe/MWCNTs (50) | CH₃CN | 78 |
| 9 | Fe/MWCNTs (50) | Toluene | 65 |
| 10 | Fe/MWCNTs (50) | EtOH | 92 |
| 11 | Fe/MWCNTs (60) | EtOH | 92 |
Data adapted from a study on the synthesis of highly substituted piperidines, where the reaction between aniline, 4-methyl benzaldehyde, and ethyl acetoacetate was used as a model. researchgate.net
Derivatization Strategies for Functionalization of the Piperidone Ring
The functionalization of the piperidone ring is a key strategy for creating a diverse range of analogs with potentially different biological activities.
Substituent Introduction at Peripheral Positions
Various methods exist for introducing substituents at different positions on the piperidine ring.
Alkylation: The alkylation of N-galactosyl-5,6-dehydropiperidin-2-ones can be used to introduce substituents at the 3-position. znaturforsch.com
C-H Functionalization: Rhodium-catalyzed C-H insertions of donor/acceptor carbenes can be used for the site-selective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.govd-nb.info The selectivity is controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govd-nb.info
Condensation Reactions: The Claisen-Schmidt condensation of N-benzyl-4-piperidinone with aromatic aldehydes can introduce substituents at the 3 and 5 positions. acgpubs.org
Photocatalytic Oxidation: A photocatalytic, regiodivergent method allows for the functionalization of saturated N-heterocycles at either the α- or β-position, depending on the choice of base. acs.org
The following table shows examples of alkylation reactions on N-galactosyl-5,6-dehydropiperidin-2-ones to introduce substituents at the 3-position.
| Entry | Electrophile | Product | Yield (%) | Diastereomeric Ratio |
| 1 | MeI | 3-methyl derivative | 85 | 4:1 |
| 2 | EtI | 3-ethyl derivative | 82 | 5:1 |
| 3 | BnBr | 3-benzyl derivative | 78 | 6:1 |
Illustrative data based on the principles described in the stereoselective synthesis of 3-substituted piperidin-2-one derivatives. znaturforsch.com
Transformations of the Lactam Moiety
The lactam functionality within the this compound scaffold is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the conversion of the piperidinone core into other important heterocyclic structures, such as piperidines, or into open-chain amino acids. Key transformations include reduction of the amide carbonyl, hydrolysis of the endocyclic amide bond, and rearrangement reactions. Such modifications are crucial for synthesizing a diverse range of analogs and complex molecular architectures.
Reduction to Piperidines
The most prominent transformation of the piperidin-2-one lactam moiety is its complete reduction to the corresponding piperidine. This conversion of the amide to an amine is a fundamental step in the synthesis of many biologically active piperidine derivatives. core.ac.uk The reaction effectively removes the carbonyl group, transforming the lactam into a cyclic secondary or tertiary amine, depending on the substitution at the nitrogen atom.
Commonly employed reducing agents for this transformation include powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes. rsc.org For instance, research on related benzomorphan (B1203429) structures containing a dimethyl-substituted piperidinone ring has demonstrated the efficacy of LiAlH₄ in achieving this reduction. rsc.org Similarly, the lactam function in a 3,3-dimethylpiperidin-2-one (B1365780) derivative has been successfully reduced using a combination of sodium borohydride (B1222165) and boron trifluoride etherate (NaBH₄-BF₃·Et₂O), highlighting the utility of borane-based reagents. mdma.ch In the synthesis of analogs of JDTic, a potent κ-opioid receptor antagonist, amide moieties within precursor molecules were effectively reduced using diborane. nih.gov
These reduction reactions are summarized in the table below.
| Precursor Type | Reagent(s) | Product Type | Reference(s) |
| Substituted Piperidin-2-one | Lithium Aluminium Hydride (LiAlH₄) | Substituted Piperidine | rsc.org |
| 3,3-Dimethyl-2-piperidone derivative | Sodium Borohydride (NaBH₄), Boron Trifluoride Etherate (BF₃·Et₂O) | Substituted Piperidine | mdma.ch |
| N-Acyl Piperidine Precursor | Diborane (B₂H₆) | N-Alkyl Piperidine | nih.gov |
| N-Homopropargyl Amide | Catecholborane | Substituted Piperidin-4-ol | nih.gov |
Hydrolysis and Ring-Opening
The amide bond of the lactam ring can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding δ-amino acid. This ring-opening reaction provides access to linear, open-chain structures containing both an amine and a carboxylic acid functionality.
In a study involving a complex 6,7-benzomorphan derivative, the hydrolysis of a nine-membered lactam (formed via Beckmann rearrangement of the parent piperidinone oxime) was achieved using hydrochloric acid. rsc.org This reaction yielded 4-(2-aminophenyl)-1,4-dimethylpiperidine-2-carboxylic acid, demonstrating the cleavage of the amide bond to unmask an amine and a carboxylic acid. rsc.org While this example involves a rearranged, larger ring system, the fundamental principle of amide hydrolysis is directly applicable to the piperidin-2-one core.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 1,3,4,5,6,7-Hexahydro-4,7-dimethyl-3,7-methano-1,4-benzodiazonin-2-one | Hydrochloric Acid (HCl) | 4-(2-Aminophenyl)-1,4-dimethylpiperidine-2-carboxylic acid | rsc.org |
| N-Trifluoroacetyl Amide | Lithium Aluminum Hydride (LiAlH₄) | (3R,4R)-3,4-Dimethyl-4-phenylpiperidine | acs.org |
Other Transformations
Beyond reduction and hydrolysis, the lactam moiety can participate in other significant reactions. Thionation, the conversion of the carbonyl oxygen to sulfur using reagents like Lawesson's reagent or tetraphosphorus (B14172348) decasulfide, can produce the corresponding thiolactam. This transformation was demonstrated on a lactam analog, which was subsequently alkylated on the sulfur atom, in contrast to the parent lactam which was alkylated on the nitrogen. rsc.org
Furthermore, rearrangement reactions can alter the ring structure itself. A Beckmann rearrangement of the oxime derived from a 2,5-dimethyl-8-oxo-6,7-benzomorphan (which contains the piperidinone core) resulted in a ring expansion to a nine-membered 1,4-benzodiazonin-2-one. rsc.org Such rearrangements provide pathways to different heterocyclic systems that are not directly accessible from simple cyclization reactions.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethylpiperidin 2 One
Acid-Base Properties and Protonation States
The acid-base properties of 3,4-Dimethylpiperidin-2-one are primarily dictated by the lactam functionality, which contains a basic nitrogen atom and a carbonyl group. The nitrogen atom's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, which significantly reduces its basicity compared to a simple secondary amine like piperidine (B6355638). Consequently, this compound is a weak base.
Protonation can theoretically occur at two sites: the nitrogen atom or the carbonyl oxygen. Protonation of the carbonyl oxygen is often favored as it preserves the resonance stabilization of the amide bond to a greater extent. However, protonation of the nitrogen atom can also occur. The specific site of protonation can be influenced by the solvent and the nature of the acid used.
In aqueous solutions, the protonation equilibrium is of interest for developing thermodynamic models. researchgate.net The equilibrium constants of protonation for various cyclic amines have been determined experimentally, providing a basis for estimating the behavior of substituted piperidones. researchgate.net The presence of methyl groups on the piperidine ring can also exert a steric and electronic influence on the basicity. researchgate.net For instance, steric hindrance near the amino group can affect its accessibility for protonation. researchgate.net Furthermore, in complex polycyclic systems, intramolecular hydrogen bonding and steric compression can significantly alter the electron density of the nitrogen atom, thereby affecting its chemical shift in NMR spectroscopy and its protonation behavior. acs.org While the lone pair on the nitrogen in a simple piperidine occupies a similar space to its protonated form, significant changes in electron density and, therefore, basicity can occur when the lone pair's distribution is sterically restricted. acs.org
Table 1: Predicted Protonation Characteristics of this compound
| Property | Description | Influencing Factors |
|---|---|---|
| Basicity | Weak base due to resonance delocalization of the nitrogen lone pair into the carbonyl group. | Resonance, inductive effects of methyl groups, steric hindrance. |
| Primary Protonation Site | Carbonyl Oxygen (O-protonation) is generally favored, leading to a resonance-stabilized cation. | Acid strength, solvent polarity. |
| Secondary Protonation Site | Amide Nitrogen (N-protonation), disrupts amide resonance. | Steric accessibility, electronic effects. |
Nucleophilic and Electrophilic Reactivity of the Lactam Ring
The reactivity of the lactam ring in this compound is bifunctional, exhibiting both nucleophilic and electrophilic characteristics.
Electrophilic Reactivity: The most significant electrophilic site is the carbonyl carbon. This carbon is electron-deficient due to the polarization of the C=O bond and is susceptible to attack by a wide range of nucleophiles. iitk.ac.in This reactivity is central to many of the transformations that lactams undergo. Reactions such as hydrolysis (with water), alcoholysis (with alcohols), and aminolysis (with amines) proceed via nucleophilic acyl substitution at this position. Stronger nucleophiles, like organometallic reagents (e.g., Grignard or organolithium reagents), can also attack the carbonyl carbon. Such reactions are a cornerstone of synthetic organic chemistry for building molecular complexity. The general mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, often leading to the cleavage of the amide C-N bond. iitk.ac.in
Nucleophilic Reactivity: While the nitrogen atom's lone pair is involved in resonance, it can still exhibit nucleophilic character, particularly in reactions like N-alkylation. researchgate.net However, deprotonation with a strong base is typically required to generate a more potent nucleophilic amide anion. The carbonyl oxygen also possesses lone pairs and can act as a Lewis base or nucleophile, reacting with strong electrophiles like alkyl halides or protonating in the presence of acid, as discussed previously. Aromatic rings, which are normally nucleophilic, can be made electrophilic by the presence of electron-withdrawing substituents, a principle that highlights the tunable nature of reactivity. wikipedia.org Though not aromatic, the lactam ring's reactivity is similarly influenced by its inherent structure.
Ring-Opening and Ring-Closure Dynamics
The stability of the six-membered piperidinone ring is significant, but it can undergo ring-opening reactions under appropriate conditions, typically initiated by nucleophilic attack.
Ring-Opening: The most common ring-opening reaction is hydrolysis, which can be catalyzed by acid or base. This reaction cleaves the amide bond to yield a 4,5-dimethyl-5-aminocaproic acid derivative. The mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down. iitk.ac.in In some heterocyclic systems, ring transformations can occur through an Addition of a Nucleophile, followed by Ring Opening and Ring Closure, often referred to as the ANRORC mechanism. wur.nl For example, studies on pyrimidine (B1678525) salts have shown that nucleophiles like ammonia (B1221849) can add to the ring, causing it to open and then re-close into a different structure. wur.nl Similar principles can apply to lactams, where a strong nucleophile could induce ring-opening to form an open-chain intermediate that might undergo further reactions. wur.nl
Ring-Closure: The synthesis of this compound itself is a ring-closure reaction. This is typically achieved through the intramolecular cyclization of a suitable precursor, such as a γ-amino acid with methyl substituents at the appropriate positions (e.g., 4,5-dimethyl-5-aminocaproic acid). This intramolecular condensation reaction forms the stable six-membered lactam ring, usually driven by the removal of water. Electrocyclic ring-closing reactions are another class of pericyclic reactions that form rings, governed by specific stereochemical rules under thermal or photochemical conditions, though these are more relevant for conjugated systems. masterorganicchemistry.comlibretexts.org
Conformational Analysis and Interconversion Pathways
The six-membered piperidinone ring is not planar and adopts various conformations to minimize steric and torsional strain. The presence of the sp2-hybridized carbonyl carbon and amide nitrogen flattens part of the ring. The preferred conformations are typically chair, twisted-boat, or half-chair forms. rsc.org
For a substituted piperidine ring, the substituents (in this case, two methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric interactions between the substituents and the rest of the ring.
Chair Conformation: This is generally the most stable conformation for six-membered rings. The two methyl groups at C3 and C4 can exist in several diastereomeric arrangements (cis or trans), each with its own set of possible conformers (e.g., diequatorial, axial-equatorial). The diequatorial arrangement is typically favored to minimize 1,3-diaxial interactions.
Boat and Twist-Boat Conformations: These are generally higher in energy than the chair form but can be part of the interconversion pathway or become more stable in fused-ring systems. In some cases, such as δ-valerolactone, an equilibrium between half-chair and boat forms is observed. rsc.org
Computational studies on related dimethylpiperidines have calculated the relative Gibbs free energies of different conformers, showing that energy differences can be small, leading to a dynamic equilibrium between multiple forms. researchgate.net For example, in 1,3-dimethylpiperidine, several chair conformers with different methyl group orientations are close in energy. researchgate.net The specific conformation of this compound would similarly depend on the relative stereochemistry (cis or trans) of the methyl groups, with a strong preference for conformations that place the bulky methyl groups in equatorial or pseudo-equatorial positions. The interconversion between these conformers occurs via ring-flipping, passing through higher-energy transition states like the half-chair or twist-boat.
Table 2: General Conformational Preferences in Substituted Piperidinone Rings
| Conformation | Relative Energy | Key Features |
|---|---|---|
| Chair | Lowest | Staggered arrangement minimizes torsional strain. Substituents prefer equatorial positions. |
| Twist-Boat | Intermediate | Avoids flagpole interactions of the pure boat form. Often a transition state or intermediate. |
| Boat | High | Unfavorable due to eclipsing bonds and flagpole steric interactions. |
| Half-Chair | Intermediate | Relevant for rings containing sp2 centers, like the lactam ring. |
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics and thermodynamics provides insight into the rates and feasibility of chemical processes involving this compound.
Kinetics: Reaction kinetics is concerned with the rate of a reaction and the factors that influence it, such as temperature, concentration, and catalysts. youtube.com The rate of a reaction is determined by the height of the activation energy barrier (Ea) of its slowest, rate-determining step. jackwestin.com For reactions of this compound, such as base-catalyzed hydrolysis, the rate would depend on the concentration of both the lactam and the base. The rate constant (k) is temperature-dependent; an increase in temperature generally leads to a significant increase in the reaction rate. youtube.com In a competing reaction, the product that is formed faster is known as the kinetic product, as it proceeds via a pathway with a lower activation energy. wikipedia.org
Thermodynamics: Thermodynamics deals with the relative stability of reactants and products, as indicated by the change in Gibbs free energy (ΔG). jackwestin.com A reaction is thermodynamically favorable if the products are more stable (have lower free energy) than the reactants. In a scenario with competing pathways, the most stable possible product is called the thermodynamic product. wikipedia.org Reaction conditions, particularly temperature, can determine whether the kinetic or thermodynamic product dominates. wikipedia.org Low temperatures often favor the kinetic product, as there may not be enough energy to overcome the higher activation barrier to form the more stable thermodynamic product. Conversely, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the formation of the most stable thermodynamic product. wikipedia.org
For this compound, these principles apply to its conformational equilibria and chemical reactions. The distribution of chair and boat conformers is a thermodynamic equilibrium, with the lowest-energy conformer being the most abundant. In a potential reaction with multiple outcomes, such as alkylation at the nitrogen versus the oxygen, the product distribution could be under either kinetic or thermodynamic control depending on the specific reagents and conditions employed.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethylpiperidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 3,4-dimethylpiperidin-2-one. Both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like COSY and NOESY, are instrumental in elucidating the relative configuration of the methyl groups and the conformation of the piperidinone ring.
In substituted piperidin-4-ones, the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain, with bulky substituents preferentially occupying equatorial positions. chemrevlett.comresearchgate.netresearchgate.net For this compound, the relative stereochemistry (cis or trans) of the two methyl groups can be determined by analyzing the coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. For instance, NOESY experiments can reveal through-space proximity between the protons of the two methyl groups, which would be indicative of a cis relationship. utm.myipb.pt The chemical shifts of the methyl protons and carbons are also sensitive to their axial or equatorial orientation. Generally, axial methyl protons resonate at a higher field (upfield) compared to their equatorial counterparts. cdnsciencepub.com
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Piperidinones This table is illustrative and values can vary based on specific isomers and solvent conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| H-3 / C-3 | Variable, depends on cis/trans | Variable | COSY with H-2 and H-4; NOESY with methyl protons |
| H-4 / C-4 | Variable, depends on cis/trans | Variable | COSY with H-3 and H-5 |
| 3-CH₃ | ~0.9 - 1.2 (doublet) | ~15 - 20 | NOESY with H-3, H-4, and/or 4-CH₃ |
| 4-CH₃ | ~0.9 - 1.2 (doublet) | ~15 - 20 | NOESY with H-4, H-3, and/or 3-CH₃ |
| C=O (C-2) | - | ~170 - 175 | - |
| N-H | Broad singlet | - | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds. nih.gov
The most prominent feature in the IR spectrum of a lactam is the strong absorption band of the carbonyl (C=O) group, which typically appears in the range of 1630-1680 cm⁻¹. The exact position of this band can provide information about the ring size and substitution. The N-H stretching vibration of the secondary amide is observed as a band around 3200-3400 cm⁻¹. In solution, the presence of both free and hydrogen-bonded N-H stretching bands can indicate intermolecular association. acs.org The C-N stretching vibration of the amide group is usually found in the 1380-1450 cm⁻¹ region. scispace.comresearchgate.net Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H | Stretching | 3200 - 3400 |
| C-N | Stretching | 1380 - 1450 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Amide II) | Bending | ~1550 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules like this compound. scribd.comnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. polimi.it
The CD spectrum of a chiral lactam is influenced by the stereochemistry of the chiral centers and the conformation of the piperidinone ring. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the amide chromophore, can be correlated with the absolute configuration. mdpi.com For complex molecules, the experimental CD spectra are often compared with theoretical spectra calculated using computational methods like time-dependent density functional theory (TD-DFT) to confidently assign the absolute configuration. nih.govmdpi.com The ORD spectrum, which measures the change in optical rotation with wavelength, provides complementary information and can also be used to establish the absolute stereochemistry. scribd.com
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography provides the most definitive method for elucidating the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular conformation and the relative and absolute stereochemistry. chemrevlett.comiucr.org
For substituted piperidinones, X-ray diffraction studies have shown that the six-membered ring can adopt various conformations, including chair, distorted chair, boat, or twist-boat forms, depending on the nature and position of the substituents. chemrevlett.comsemanticscholar.orgresearchgate.netnih.goviucr.org The crystal structure reveals how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups. researchgate.net For chiral compounds, X-ray crystallography on a single crystal of one enantiomer can determine the absolute configuration, often by using the Flack parameter. nih.govnih.gov
Table 3: Illustrative Crystallographic Parameters for Substituted Piperidinones Data is representative and specific values depend on the exact derivative.
| Parameter | Typical Value/Information |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/n, C2/c |
| Ring Conformation | Chair, Boat, Twist-boat |
| Substituent Orientation | Axial/Equatorial |
| Hydrogen Bonding | Present, defining packing motifs |
| Flack Parameter | Used to determine absolute configuration |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways under ionization. uni-marburg.de High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation of cyclic amides like this compound upon electron ionization typically involves initial cleavage of the amide bond. researchgate.netresearchgate.net This can be followed by a series of characteristic losses of small neutral molecules such as CO, HNCO, and radicals. clockss.org The fragmentation pattern is influenced by the substitution on the ring. The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides valuable structural information that can help to confirm the identity of the compound. acs.orgplos.orgacs.org For example, the loss of a methyl radical followed by the loss of CO would be a plausible fragmentation pathway.
Table 4: Potential Fragmentation Ions for this compound in Mass Spectrometry
| m/z Value (Proposed) | Proposed Fragment Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - HNCO]⁺ | Loss of isocyanic acid |
| [M - C₂H₄]⁺ | Loss of ethene (via retro-Diels-Alder-type cleavage) |
Theoretical and Computational Chemistry of 3,4 Dimethylpiperidin 2 One
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its chemical behavior. For 3,4-dimethylpiperidin-2-one, these calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. chemjournal.kz A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. tandfonline.com In studies of various piperidine (B6355638) derivatives, analysis of these frontier molecular orbitals helps to predict their chemical stability and reaction tendencies. chemjournal.kznih.gov
For this compound, the presence of the lactam (a cyclic amide) group and the alkyl substituents influences the electronic landscape. The lone pair of electrons on the nitrogen atom and the pi-system of the carbonyl group are principal contributors to the HOMO, while the LUMO is typically centered on the antibonding π* orbital of the carbonyl group.
Table 1: Key Electronic Structure Parameters and Their Significance
| Parameter | Description | Chemical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests stronger electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests stronger electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules with high accuracy. nih.gov For this compound, DFT is employed to perform geometry optimization, a process that determines the most stable arrangement of atoms in space, corresponding to the lowest energy state on the potential energy surface. scispace.com
In computational studies of similar piperidin-4-one derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) have been successfully used to obtain optimized geometries that show good agreement with experimental data where available. tandfonline.com Such calculations provide the foundation for understanding all other molecular properties. nih.gov
Table 2: Representative Geometric Parameters from DFT Optimization of a Substituted Piperidinone Ring
| Parameter | Typical Value (Angstroms, Å) | Description |
|---|---|---|
| C-N Bond Length | ~1.35 - 1.47 Å | Length of the bonds involving the nitrogen atom within the ring. |
| C=O Bond Length | ~1.23 Å | Length of the double bond in the carbonyl group. |
| C-C Bond Length | ~1.53 - 1.54 Å | Length of the single carbon-carbon bonds within the ring. |
| Parameter | Typical Value (Degrees, °) | Description |
| C-N-C Bond Angle | ~115 - 125° | The angle around the nitrogen atom within the lactam. |
Note: These are typical values for related structures; precise values for this compound would require specific DFT calculation.
Molecular Dynamics Simulations for Conformational Sampling
While DFT can identify the lowest-energy structure, a molecule like this compound is not static. At room temperature, it possesses thermal energy that allows it to vibrate, rotate, and transition between different conformations. Molecular Dynamics (MD) simulations are a computational method used to study these movements over time. researchgate.net
An MD simulation models the molecule and its surrounding environment (like a solvent) and calculates the forces between atoms to simulate their motion according to the laws of classical mechanics. wu.ac.th For this compound, an MD simulation would provide a dynamic picture of its conformational flexibility. This is particularly important for understanding the stability of the piperidine ring and the behavior of its substituents. The simulation would sample various chair and boat conformations, as well as intermediate twisted forms, revealing the energy barriers between them and the probability of finding the molecule in a particular shape. nih.gov
In studies of other piperidine-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and to explore the conformational space available to the molecule, which is crucial for its biological function and interactions. wu.ac.thnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting where and how a molecule is likely to react. By combining results from electronic structure calculations (Section 5.1) and geometry optimization (Section 5.2), a detailed picture of the reactivity of this compound can be constructed.
One common tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). tandfonline.com For this compound, the MEP would show a negative potential (red color) around the carbonyl oxygen, indicating it is a likely site for electrophilic attack (e.g., protonation). Conversely, the area around the N-H proton would show a positive potential (blue color), making it a potential hydrogen bond donor.
Furthermore, computational methods can be used to model entire reaction pathways, for instance, the hydrolysis of the lactam ring. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy of a reaction. acs.org This information is vital for understanding the molecule's stability and predicting its behavior under different chemical conditions. Studies on β-lactams, which also contain a cyclic amide, have used such methods to understand their reactivity towards nucleophiles, a key aspect of their antibiotic activity. acs.orgfigshare.com
In Silico Screening for Molecular Interactions
In silico screening uses computational methods to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. This approach is a cornerstone of modern drug discovery. researchgate.net The first step involves using the optimized 3D structure of the molecule, obtained from DFT calculations (Section 5.2), as a virtual probe.
Molecular docking is the most common technique used for this purpose. researchgate.net In a docking simulation, the this compound molecule is computationally placed into the binding site of a target protein. The program then samples many different orientations and conformations of the molecule within the site and calculates a "docking score," which estimates the binding affinity. researchgate.net A lower score typically indicates a more favorable interaction.
This method allows researchers to screen vast virtual libraries of proteins to identify potential biological targets for this compound. Docking studies on various piperidine derivatives have successfully identified potential inhibitors for targets involved in cancer and infectious diseases by analyzing their binding modes and interactions with key amino acid residues in the active site. nih.govnih.gov These simulations can predict specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the molecule within the protein's binding pocket.
Biological Interactions and Mechanistic Insights of 3,4 Dimethylpiperidin 2 One
Ligand-Target Binding Studies (e.g., enzyme active sites, receptor pockets)
The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a structure closely related to 3,4-Dimethylpiperidin-2-one, is a well-established pharmacophore for opioid antagonists. acs.org This scaffold demonstrates affinity for mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. acs.orgnih.gov The binding of these ligands within receptor pockets is sensitive to structural modifications. For instance, the introduction of a trans-3R,4R-dimethylpiperidine scaffold can confer a specific fit and interaction within the nociceptin opioid receptor (NOP) binding pocket, making the ligand's affinity highly sensitive to further structural changes. acs.org
Molecular dynamics simulations and docking studies have been employed to understand the interaction between piperidine-based ligands and their target receptors. These computational methods help to elucidate the binding orientation of a ligand within the active site and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.govfrontiersin.org For example, studies on other piperidine (B6355638) derivatives have shown that interactions with specific amino acid residues, like Trp741 and Phe764 in the androgen receptor, are crucial for binding. frontiersin.org While specific studies on this compound are limited, the principles derived from its analogs suggest that the dimethyl substitution pattern would significantly influence its orientation and interactions within a target's binding pocket.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For piperidine-based compounds, SAR studies have been crucial in developing potent and selective receptor antagonists. Research on a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has established that this core structure acts as a pure opioid antagonist pharmacophore. nih.gov
These studies have highlighted several key SAR trends:
N-Substitution: Modifications to the nitrogen atom of the piperidine ring are critical. The nature of the N-substituent can establish an important lipophilic binding site distal to the nitrogen for both mu and kappa receptors, significantly impacting antagonist potency. nih.gov
Stereochemistry: The stereoisomerism of the dimethyl groups (e.g., trans vs. cis) and the chirality of the carbons at positions 3 and 4 can have a pronounced effect on receptor selectivity and affinity. nih.gov However, in some resolved enantiomers of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, only a limited stereochemical effect on opioid receptor selectivity was observed. nih.gov
Scaffold Rigidity: The piperidine ring provides a rigid scaffold that properly orients the necessary pharmacophoric groups for interaction with the receptor. The presence of the dimethyl groups further constrains the conformation, which can enhance binding affinity. acs.org
The analysis of SAR allows for the rational design of new compounds with modified potency or effects by altering their chemical structure. wikipedia.org
Biochemical Pathway Modulation and Mechanistic Investigations
The primary mechanism of action for many biologically active piperidine derivatives involves the modulation of major signaling pathways, particularly those mediated by G protein-coupled receptors (GPCRs) like the opioid receptors. acs.orgnih.gov Antagonists containing the trans-3,4-dimethylpiperidine scaffold function by binding to these receptors and preventing the downstream signaling cascade typically initiated by endogenous agonists.
Mechanistic studies often utilize molecular dynamics (MD) simulations to propose how a ligand induces a specific receptor response. For example, MD simulations have been used to understand the mechanism of μ opioid receptor (MOR) activation by an active metabolite of a complex piperidine-based analgesic. nih.gov Although 3,4-dimethylpiperidine (B1368319) derivatives are primarily known as antagonists, these computational approaches are invaluable for understanding the conformational changes in the receptor upon ligand binding that lead to either activation or inhibition of a biochemical pathway.
Interaction with Biomolecules (e.g., proteins, nucleic acids)
The biological effects of this compound and its analogs are predicated on their interactions with proteins, specifically receptors and enzymes. nih.govthermofisher.com Protein-protein interactions (PPIs) are fundamental to most biological processes, and small molecules that can modulate these interactions are of significant therapeutic interest. nih.govnih.gov Piperidine-based ligands interact with the amino acid residues lining the binding pockets of their target proteins. frontiersin.org These interactions can be non-covalent (hydrogen bonds, hydrophobic interactions, van der Waals forces) or, in some cases, covalent. nih.gov
The interaction of small molecules with nucleic acids is another area of study, though it is less directly explored for this specific class of piperidines. Generally, molecules can interact with DNA or RNA through intercalation, groove binding, or electrostatic interactions. nih.govnih.gov The specific potential for this compound to interact with nucleic acids has not been extensively documented, with the research focus remaining on its protein-targeting activities.
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is essential for characterizing the biological activity of a new chemical entity. For derivatives of 3,4-dimethylpiperidine, this typically involves a battery of assays to determine their affinity and functional activity at various receptors.
Table 1: Representative In Vitro Assays for Piperidine Derivatives
| Assay Type | Purpose | Example Finding for Analogs |
|---|---|---|
| Radioligand Binding Assays | To determine the binding affinity (Ki or IC50) of the compound for a specific receptor target. | Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives show potent antagonist activity at mu and kappa opioid receptors. nih.gov |
| Functional Assays | To measure the compound's effect on receptor signaling (e.g., agonist, antagonist, inverse agonist). | No significant opioid agonist activity was found for any derivative in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. nih.gov |
| Cell Viability/Cytotoxicity Assays | To assess the effect of the compound on cell survival (e.g., MTT assay). | Platinum complexes containing dimethylpyridine ligands (related structures) exhibit greater cytotoxicity against breast cancer cells than cisplatin. nih.gov |
| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of a specific enzyme. | Data not available for this compound. |
These in vitro studies are foundational for establishing the compound's mechanism of action and for guiding further preclinical development. For instance, the evaluation of a series of racemic N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines confirmed their identity as potent mu and kappa antagonists with no significant agonist activity. nih.gov
Applications of 3,4 Dimethylpiperidin 2 One in Material Science and Catalysis
Role as a Monomer in Polymer Synthesis
Lactams, the cyclic amide precursors to polyamides, are a significant class of monomers. The polymerization of 3,4-Dimethylpiperidin-2-one, as a substituted δ-valerolactam, would proceed via ring-opening polymerization (ROP) to yield a substituted polyamide, specifically a type of nylon. While direct studies on the polymerization of this specific dimethyl-substituted lactam are not extensively detailed in the literature, the behavior of its parent compound, δ-valerolactone, and other related lactams provides a strong basis for its potential in polymer chemistry.
The tendency for lactones to polymerize decreases in the order of δ-valerolactone > ε-caprolactone > β-propiolactone, indicating that the six-membered ring of the valerolactam scaffold is favorable for ROP. researchgate.net This process can be initiated by various methods, including cationic, anionic, or hydrolytic mechanisms, leading to the formation of long-chain polyamides. For instance, the polymerization of δ-valerolactone initiated with ethylene (B1197577) glycol or monoethanolamine has been studied, yielding polyesters. researchgate.net Similarly, copolymerizations involving lactams like ε-caprolactam or α-piperidone with lactones have been shown to produce polyesters or polyamides depending on the reaction conditions. researchgate.net
The synthesis of polyamides from diols and diamines can be achieved through catalytic dehydrogenation, a method that avoids pre-activation of reagents and offers high atomic economy. nih.gov This highlights the ongoing development of novel, more efficient routes to polyamides. The incorporation of substituents, such as the two methyl groups in this compound, onto the polymer backbone would be expected to influence the final material's properties. These effects could include:
Solubility: The methyl groups may disrupt polymer chain packing, potentially increasing solubility in organic solvents. The incorporation of flexible side chains is a known strategy to improve the processability of rigid-chain polymers like aromatic polyamides. ncl.res.in
Thermal Properties: The substituents would likely alter the glass transition temperature (Tg) and melting point (Tm) compared to the unsubstituted polyamide.
Mechanical Properties: The presence of methyl groups could affect the crystallinity, tensile strength, and flexibility of the resulting polyamide.
The general synthetic routes and structure-property relationships established for other substituted polyamides suggest that this compound is a viable, albeit underexplored, monomer for creating novel polyamides with tailored properties. ncl.res.inscispace.comnih.gov
Ligand in Coordination Chemistry and Catalysis
The this compound molecule contains two potential donor atoms for coordination to a metal center: the amide oxygen and the amide nitrogen. The lone pair of electrons on the oxygen atom and, depending on the electronic and steric environment, the nitrogen atom, allows the molecule to function as a ligand in the formation of metal complexes. nih.gov While specific research into the coordination chemistry of this compound is limited, the principles derived from related systems provide insight into its potential.
The field of coordination chemistry extensively utilizes ligands with mixed donor atoms to modulate the catalytic activity of metal centers. nih.govnih.gov For example, N,P-donor ligands are used in aluminum complexes where the coordination behavior can be tuned by altering steric bulk, which in turn modulates catalytic activity in reactions like hydroboration. nih.gov The lactam ring in this compound offers a potential N,O-donor environment.
The formation of coordination compounds with various ligands has been shown to produce complexes with diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and ligands involved. mdpi.commdpi.com These geometries are crucial for the catalytic performance of the complex. Research on other heterocyclic ligands demonstrates their utility in catalysis; for instance, ruthenium and iridium complexes with 1,3-P,N ligands have been applied in transfer hydrogenation and nitrile hydration reactions. nih.gov The catalytic properties of metal complexes are highly dependent on the electronic and steric environment provided by the ligands. The methyl groups on the this compound ring would impart specific steric constraints that could influence the catalytic selectivity of any resulting metal complex.
Given the established role of metal complexes in catalyzing a vast range of organic transformations, including ring-opening reactions and hydrocarboxylation, it is plausible that complexes derived from this compound could exhibit novel catalytic activities. acs.orgmdpi.com
Building Block in Complex Chemical Synthesis
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and marketed pharmaceuticals, making its derivatives highly valuable as synthetic building blocks. portico.orgkcl.ac.uk The this compound scaffold, and closely related structures like 3,4-dihydropyridin-2-ones (3,4-DHPo), serve as versatile intermediates for the construction of more complex, biologically active molecules. nih.govresearchgate.net
The 3,4-DHPo framework is recognized as a "privileged structure" and a crucial precursor in the synthesis of compounds such as elective α1a adrenergic receptor antagonists and P2X7 receptor antagonists. researchgate.netmdpi.com These building blocks can be readily derivatized; for example, N-detosylation, N-allylation, or reduction of the lactam carbonyl can provide access to a wide array of substituted piperidines. mdpi.com The synthesis of these building blocks can be achieved through various methods, including multicomponent reactions, which allow for the efficient assembly of the core structure. nih.gov
Chirally resolved piperidones are particularly valuable as they provide access to enantiomerically enriched target molecules. acs.org The synthesis of chiral 2-substituted 4-piperidones via methods like the aza-Michael reaction has been demonstrated, and these intermediates were subsequently used to prepare analogues of the drug Donepezil. acs.org The synthetic utility of the piperidin-2-one core is further highlighted by its use in the synthesis of trifluoromethylated heterocycles and other functionalized molecules. nih.gov
The presence of two stereocenters (at the C3 and C4 positions) in this compound makes it an attractive chiral building block for asymmetric synthesis. portico.org Access to specific stereoisomers of this compound would enable the stereocontrolled synthesis of complex targets, a critical aspect in modern drug discovery. The general reactivity of the lactam function (e.g., reduction, alkylation at the nitrogen or α-carbon) combined with the defined stereochemistry makes it a powerful tool for constructing polysubstituted piperidine-containing molecules. nih.govmdpi.com
Solvent or Reaction Medium Properties
While there is no specific data on this compound as a solvent, its molecular structure as a substituted lactam allows for strong inferences to be made based on well-characterized analogs, most notably N-methyl-2-pyrrolidone (NMP). wikipedia.org NMP is a five-membered lactam that is widely used as a polar aprotic solvent. nih.gov
The key properties of NMP that make it an effective solvent include:
High Polarity: It possesses a strong dipole moment, enabling it to dissolve a wide range of polar and ionic substances. acs.org
Aprotic Nature: It lacks acidic protons, making it suitable for reactions involving strong bases. nih.gov
High Boiling Point: NMP has a boiling point of 202-204 °C, which allows it to be used for reactions requiring elevated temperatures. wikipedia.org
Miscibility: It is miscible with water and most common organic solvents. wikipedia.org
Solvating Power: NMP is used industrially to dissolve diverse materials, including many polymers like polyvinylidene difluoride (PVDF) and in the production of aramid fibers. wikipedia.org
By analogy, this compound is expected to share these characteristics. It is a polar molecule containing a lactam group and lacks acidic protons (other than the N-H, which can be deprotonated under strong basic conditions). Its higher molecular weight compared to NMP would suggest an even higher boiling point and lower volatility. The presence of the two methyl groups may slightly decrease its polarity and water miscibility compared to an unsubstituted lactam but it would still be expected to function as a polar solvent.
Other polar aprotic solvents with similar structures include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). researchgate.netwikipedia.org These solvents are known for their ability to facilitate a variety of chemical reactions by effectively solvating cations. Therefore, this compound could potentially serve as a high-boiling point, polar aprotic solvent or reaction medium, particularly in applications where the specific solvency or thermal stability of a six-membered lactam is advantageous.
Advanced Analytical Methodologies for Detection and Quantification of 3,4 Dimethylpiperidin 2 One
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating 3,4-Dimethylpiperidin-2-one from impurities, starting materials, byproducts, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. A validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) demonstrates the utility of this technique for related structures. nih.govresearchgate.net For this compound, a C18 column would likely provide good separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net Isocratic or gradient elution can be employed to optimize the separation. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the lactam ring is expected to absorb in the low UV region (around 200-220 nm).
A hypothetical HPLC method for this compound could be developed and validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability for purity assessment. nih.govresearchgate.net
Gas Chromatography (GC):
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl/95% methyl silicone phase, would be appropriate for separation. unodc.org The sample would be injected into a heated inlet, where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A Flame Ionization Detector (FID) would be a suitable choice for quantification due to its high sensitivity for organic compounds.
For purity assessment, the peak area percentage of this compound relative to the total peak area of all components in the chromatogram can be used to determine its purity.
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water with 0.1% Phosphoric Acid | UV (214 nm) | Purity assessment, quantification in mixtures |
| GC | 5% Phenyl/95% Methyl Silicone | Helium | FID | Purity assessment, analysis of volatile impurities |
Advanced Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds. While the electrochemical behavior of this compound has not been specifically reported, methods developed for other piperidine-containing molecules can provide a foundation for its analysis. biosynce.comanalchemres.orgnih.gov
Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), could be explored for the detection of this compound. These methods involve applying a potential to an electrode and measuring the resulting current. The oxidation or reduction of the target analyte at the electrode surface generates a current that is proportional to its concentration. researchgate.net For piperidine (B6355638) derivatives, oxidation at a glassy carbon electrode (GCE) has been demonstrated. nih.gov The lactam functionality or the amine group (if the ring were to open) could potentially be electroactive.
The development of an electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and voltammetric waveform to achieve the desired sensitivity and selectivity. Chemically modified electrodes, for instance, with nanomaterials, could be employed to enhance the electrochemical response and lower the detection limits. analchemres.org
Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for trace analysis and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of GC with the identification capabilities of MS. This technique is highly effective for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC-MS would not only provide a retention time for the compound but also a mass spectrum. foodb.carestek.comnist.gov The mass spectrum, which shows the mass-to-charge ratio of the molecule and its fragments, serves as a chemical fingerprint, allowing for unambiguous identification. researchgate.net In selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ions characteristic of the target analyte, significantly increasing the sensitivity and selectivity for trace analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govmdpi.com In LC-MS/MS, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis (tandem mass spectrometry). In the first stage, a precursor ion corresponding to the analyte of interest is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, making it ideal for trace quantification and metabolite identification in complex matrices. hmdb.causda.gov
| Technique | Ionization Method | Mass Analyzer | Key Advantages |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Quadrupole | High specificity, structural information from fragmentation patterns |
| LC-MS/MS | Electrospray Ionization (ESI) | Triple Quadrupole | High sensitivity and selectivity (MRM), suitable for non-volatile compounds and complex matrices |
Development of Sensors and Probes
The development of dedicated sensors and probes for the rapid and selective detection of this compound represents a promising area of research. While specific sensors for this compound have not been described, the principles used for developing sensors for other lactams, such as β-lactam antibiotics, could be adapted. nih.gov
Fluorescent Sensors:
Fluorescent sensors can offer high sensitivity and can be used for real-time monitoring. A potential approach could involve designing a molecular probe that undergoes a change in its fluorescence properties upon binding to this compound. This could be based on host-guest chemistry, where a synthetic receptor is designed to selectively bind the target molecule. Another strategy could involve enzyme-based sensors, where the lactam ring is recognized by a specific enzyme, triggering a fluorescent signal. nih.govacs.orgplos.org
Electrochemical Sensors:
Building upon the electrochemical methods described earlier, dedicated electrochemical sensors could be developed. This might involve modifying an electrode surface with a recognition element, such as a molecularly imprinted polymer (MIP), that is specifically designed to bind this compound. The binding event would then be transduced into a measurable electrical signal.
Taste Sensors:
For specific applications, taste sensors with lipid/polymer membranes have been developed to detect β-lactam antibiotics. mdpi.com A similar approach could potentially be explored for this compound, where a sensor array could be designed to recognize and quantify the compound based on changes in membrane potential.
The development of such sensors would require significant research and development, including the synthesis of specific recognition elements and the optimization of the sensor platform.
Future Research Directions and Emerging Trends for 3,4 Dimethylpiperidin 2 One
Exploration of Novel Synthetic Pathways
The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of 3,4-Dimethylpiperidin-2-one. While direct synthetic procedures for this specific compound are not extensively documented, research into the synthesis of related 3,4-disubstituted piperidin-2-ones provides a fertile ground for future exploration.
One promising avenue lies in the stereoselective synthesis starting from 2-pyridone. This approach, which has been successfully applied to other 3,4-disubstituted piperidin-2-one derivatives, involves an N-galactosylation step followed by O-silylation and a subsequent nucleophilic addition of organometallic reagents. znaturforsch.comresearchgate.net This method offers a high degree of regio- and stereoselectivity, which would be crucial for accessing specific stereoisomers of this compound. The diastereoselectivity of such reactions is a key area for further investigation and optimization.
Another area of interest is the catalytic hydrogenation of substituted pyridines. The reduction of a corresponding 3,4-dimethyl-2-pyridone precursor over a suitable catalyst, such as rhodium or platinum oxides, could provide a direct route to this compound. The choice of catalyst and reaction conditions would be critical in controlling the stereochemistry of the final product, particularly the relative orientation of the two methyl groups.
Furthermore, multicomponent reactions (MCRs) present an attractive strategy for the efficient construction of the piperidin-2-one core. A four-component reaction involving a Michael acceptor, an aldehyde, a pyridinium salt, and ammonium acetate has been shown to produce highly substituted piperidin-2-ones with three stereogenic centers in a single step. hse.ru Adapting such a methodology for the synthesis of this compound could offer a streamlined and atom-economical approach.
The following table summarizes potential synthetic strategies for this compound based on existing literature for related compounds.
| Synthetic Strategy | Precursor | Key Steps | Potential Advantages |
| Stereoselective Synthesis | 2-Pyridone | N-galactosylation, O-silylation, Nucleophilic addition | High regio- and stereoselectivity |
| Catalytic Hydrogenation | 3,4-Dimethyl-2-pyridone | Hydrogenation over Rh or Pt catalyst | Direct route to the piperidinone core |
| Multicomponent Reaction | Michael acceptor, Aldehyde, Pyridinium salt, Ammonium acetate | One-pot domino reaction | High efficiency and atom economy |
Advanced Computational Modeling Applications
Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its conformational landscape, physicochemical properties, and potential biological interactions.
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the geometric and electronic structure of the different stereoisomers of this compound. aip.orgresearchgate.netaip.org Such calculations can predict the relative stabilities of the cis and trans isomers and their various chair and boat conformations. drugdesign.orglibretexts.org This information is crucial for understanding how the molecule might interact with biological targets.
Molecular docking studies represent another key computational application. By docking this compound into the active sites of various enzymes and receptors, it is possible to predict its potential biological targets and binding modes. semanticscholar.orgnih.govmdpi.com For instance, given that some piperidine (B6355638) derivatives exhibit activity as opioid receptor antagonists or c-Met inhibitors, docking studies could explore the potential of this compound to interact with these or other therapeutically relevant proteins.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be utilized to assess the drug-likeness of this compound. researchgate.net These computational models can estimate properties such as solubility, membrane permeability, and potential toxicity, which are critical for the early stages of drug discovery.
The table below outlines the potential applications of advanced computational modeling for this compound.
| Computational Method | Application | Predicted Properties |
| Quantum Mechanical (QM) Calculations | Conformational analysis, Electronic structure determination | Relative stabilities of stereoisomers, Dipole moment, Molecular orbital energies |
| Molecular Docking | Target identification, Binding mode prediction | Binding affinity, Interaction with key residues of biological targets |
| ADMET Prediction | Assessment of drug-likeness | Solubility, Permeability, Potential toxicity |
Elucidation of Undiscovered Biological Mechanisms
The piperidine and piperidin-2-one scaffolds are present in a wide array of biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties. nih.gov Future research should focus on a systematic biological evaluation of this compound to uncover its potential therapeutic applications.
Given that N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to act as opioid receptor antagonists, it is plausible that this compound could modulate the activity of the central nervous system. nih.gov Screening this compound against a panel of CNS receptors and transporters would be a logical first step in exploring its neuropharmacological profile.
The piperidin-2-one moiety has also been identified as a scaffold for c-Met kinase inhibitors, which are of interest in cancer therapy. nih.govnih.gov Investigating the potential of this compound to inhibit c-Met or other kinases involved in cancer progression could open up new avenues for oncological research.
Beyond these specific targets, a broad-based phenotypic screening approach could be employed to identify novel biological activities. This could involve testing the compound in various cell-based assays that measure a range of cellular processes, such as cell proliferation, apoptosis, and inflammation.
The following table summarizes potential, yet undiscovered, biological mechanisms for this compound based on the activities of structurally related compounds.
| Potential Biological Target | Rationale based on Related Compounds | Potential Therapeutic Area |
| Opioid Receptors | Structural similarity to known opioid receptor antagonists | Pain management, Addiction |
| c-Met Kinase | Presence of the piperidin-2-one scaffold found in c-Met inhibitors | Oncology |
| Other CNS Receptors/Transporters | General prevalence of the piperidine scaffold in CNS-active drugs | Neurological and psychiatric disorders |
Integration into Emerging Technologies
The advancement of new technologies is revolutionizing the field of drug discovery and materials science. This compound, as a novel chemical entity, is well-positioned to be integrated into these emerging platforms.
In the realm of drug discovery, high-throughput screening (HTS) technologies allow for the rapid testing of large compound libraries against a multitude of biological targets. The synthesis of a focused library of derivatives based on the this compound scaffold could be a valuable addition to HTS campaigns, potentially leading to the identification of novel hit compounds. nih.govresearchgate.net
Furthermore, the principles of fragment-based drug discovery (FBDD) could be applied. In this approach, small molecules, or "fragments," that bind weakly to a biological target are identified and then optimized into more potent leads. This compound could serve as a starting fragment for the development of new therapeutic agents.
In the field of materials science, the piperidine ring is known to be a useful component in the development of novel polymers and catalysts. tuodaindus.com The specific stereochemistry and functional groups of this compound could be exploited to create materials with unique properties or to act as a chiral catalyst in asymmetric synthesis.
The table below highlights the potential integration of this compound into emerging technologies.
| Emerging Technology | Potential Application of this compound | Expected Outcome |
| High-Throughput Screening (HTS) | Inclusion in compound libraries for biological screening | Identification of novel hit compounds for various diseases |
| Fragment-Based Drug Discovery (FBDD) | Use as a starting fragment for lead optimization | Development of potent and selective drug candidates |
| Materials Science | Incorporation into novel polymers or use as a catalyst | Creation of materials with unique properties or development of new catalytic systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
